2,4-Dibromo-3,5-dichlorofluorobenzene
Description
2,4-Dibromo-3,5-dichlorofluorobenzene is a polyhalogenated aromatic compound characterized by bromine atoms at positions 2 and 4, chlorine atoms at positions 3 and 5, and a fluorine atom at position 1 of the benzene ring. This substitution pattern creates a highly electronegative and sterically congested structure, influencing its physicochemical properties, such as solubility, stability, and reactivity. These analogs often exhibit bioactivity, including antiproliferative and cytotoxic effects, which are influenced by halogen positioning and additional functional groups.
Properties
CAS No. |
1160574-34-4 |
|---|---|
Molecular Formula |
C6HBr2Cl2F |
Molecular Weight |
322.78 g/mol |
IUPAC Name |
2,4-dibromo-1,3-dichloro-5-fluorobenzene |
InChI |
InChI=1S/C6HBr2Cl2F/c7-4-2(9)1-3(11)5(8)6(4)10/h1H |
InChI Key |
SFMSSZCTWYRRKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Br)Cl)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,5-dichlorofluorobenzene typically involves the halogenation of a fluorobenzene derivative. One common method includes the bromination and chlorination of 2,3-dichlorofluorobenzene. The process involves the following steps :
Nitration: 2,3-dichlorofluorobenzene is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid at 50-60°C.
Chlorination: The nitrated mixture is then chlorinated in the presence of a chlorination catalyst to obtain a chlorinated mixture.
Fluorination: The chlorinated mixture is fluorinated using potassium fluoride in the presence of a fluorination catalyst to yield 2,4-difluoro-3,5-dichloronitrobenzene.
Reduction: The nitro group is reduced to form the desired 2,4-Dibromo-3,5-dichlorofluorobenzene.
Industrial Production Methods
Industrial production of 2,4-Dibromo-3,5-dichlorofluorobenzene follows similar synthetic routes but on a larger scale, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3,5-dichlorofluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction can produce partially or fully dehalogenated compounds.
Scientific Research Applications
2,4-Dibromo-3,5-dichlorofluorobenzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and agrochemicals.
Material Science: As a precursor for the synthesis of advanced materials with specific properties.
Chemical Biology: In the study of biological processes and the development of biochemical tools.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,5-dichlorofluorobenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,4-dibromo-3,5-dichlorofluorobenzene with key halogenated aromatic compounds described in the evidence, focusing on structural features, physicochemical properties, and biological activities.
Substituent Patterns and Molecular Complexity
| Compound | Substituents | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 2,4-Dibromo-3,5-dichlorofluorobenzene | Br (2,4), Cl (3,5), F (1) | C₆HBr₂Cl₂F | Halogens only |
| Subereaphenol C (7) | Br (2,4), OH (3,6), ethyl ester (side chain) | C₁₀H₁₀Br₂O₄ | Bromophenol + ester moiety |
| Aerothionin (3) | Dibrominated tyrosine derivatives + ether linkages | C₁₆H₂₁Br₂N₃O₆ | Alkaloid core + bromine |
- Key Differences: 2,4-Dibromo-3,5-dichlorofluorobenzene lacks hydroxyl or ester groups, rendering it more hydrophobic and less polar than subereaphenol C or aerothionin.
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